1,13-Tridecanediol
CAS No.: 13362-52-2
Cat. No.: VC20961781
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13362-52-2 |
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Molecular Formula | C13H28O2 |
Molecular Weight | 216.36 g/mol |
IUPAC Name | tridecane-1,13-diol |
Standard InChI | InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 |
Standard InChI Key | HCEPYODGJFPWOI-UHFFFAOYSA-N |
SMILES | C(CCCCCCO)CCCCCCO |
Canonical SMILES | C(CCCCCCO)CCCCCCO |
Introduction
Chemical Properties and Structure
Molecular Structure
1,13-Tridecanediol, also known as tridecane-1,13-diol, is characterized by a thirteen-carbon alkane chain with hydroxyl (-OH) groups positioned at both terminal carbons (positions 1 and 13). This linear bifunctional molecule has the molecular formula C₁₃H₂₈O₂ and a molecular weight of 216.36 g/mol . Its structure can be represented by the canonical SMILES notation C(CCCCCCO)CCCCCCO, which illustrates the compound's symmetrical nature.
The compound's bifunctional nature with hydroxyl groups at each end enables it to participate in a wide range of reactions, making it valuable for various synthetic applications . Its long hydrocarbon chain contributes to specific physical properties that influence its behavior in chemical reactions and material applications.
Physical Properties
1,13-Tridecanediol typically exists as a white crystalline solid at room temperature. The compound exhibits a layered crystal structure similar to smectic A liquid crystals, with molecules arranging themselves with their long axes parallel, forming layers. This arrangement is influenced by the molecule's long hydrophobic chain and the hydrogen bonding potential of the terminal hydroxyl groups.
The compound shows solubility in various organic solvents, including ethanol, chloroform, and dimethyl sulfoxide, while exhibiting limited solubility in water due to its predominantly hydrophobic carbon chain. These solubility characteristics are important considerations for its use in chemical synthesis and material formulations.
Chemical Identification Data
For precise identification of 1,13-Tridecanediol, several chemical identifiers are available:
Identifier | Value |
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IUPAC Name | Tridecane-1,13-diol |
CAS Number | 13362-52-2 |
InChI | InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 |
InChI Key | HCEPYODGJFPWOI-UHFFFAOYSA-N |
Molecular Formula | C₁₃H₂₈O₂ |
Molecular Weight | 216.36 g/mol |
This identification data is essential for regulatory compliance, chemical inventory management, and scientific reference. |
Synthesis Methods
Biomass-Based Synthesis from Furfural
A significant advancement in the sustainable production of 1,13-Tridecanediol is its synthesis from biomass-derived furfural. This approach represents an environmentally friendly alternative to traditional petroleum-based routes. The process involves aldol condensation to build C₁₃ intermediates followed by hydrodeoxygenation .
This novel synthesis strategy involves several key steps:
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Initial aldol condensation to form C₁₃ carbon backbone
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Hydrogenation of carbon-carbon and carbon-oxygen double bonds
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Dehydroxylation and ring opening reactions
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Final conversion to 1,13-Tridecanediol
The sustainable approach aligns with green chemistry principles by utilizing renewable biomass resources instead of fossil fuel derivatives .
Catalytic Processes
The synthesis of 1,13-Tridecanediol involves multiple catalytic processes, each critical for achieving high yield and selectivity. Research has identified specific catalysts for different stages of the synthesis:
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Raney nickel has demonstrated excellent catalytic performance for initial hydrogenation of carbon-carbon and carbon-oxygen double bonds, achieving a remarkable yield of 98.30% .
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Palladium on titanium dioxide-zirconium dioxide (Pd/TiO₂-ZrO₂) has shown promising performance for dehydroxylation and ring opening reactions .
Studies have revealed that zirconium dioxide (ZrO₂) is essential for dehydroxylation and ring opening processes. The catalytic performance can be significantly improved by incorporating titanium dioxide (TiO₂) to form TiO₂-ZrO₂ composite, which increases the number of weak acid sites . Furthermore, the introduction of palladium further promotes the reaction specifically toward obtaining 1,13-Tridecanediol .
Yield Optimization
Applications
Polymer Synthesis
One of the most significant applications of 1,13-Tridecanediol is in polymer synthesis. Its bifunctional nature makes it an excellent monomer for producing polyesters and polyurethanes with specific properties .
When reacted with diacids or dibasic esters, 1,13-Tridecanediol can be polymerized into polyester materials with controlled molecular weights and compositions . The resulting polyesters find applications in coatings, adhesives, and textile fibers due to their excellent mechanical properties and chemical resistance .
In polyurethane synthesis, the long hydrocarbon chain of 1,13-Tridecanediol enhances the flexibility and thermal stability of the resulting polymers. Studies have demonstrated that incorporating this diol into polyurethane formulations improves mechanical properties and thermal stability compared to traditional shorter-chain diols.
Chemical Building Block
As a versatile building block in organic synthesis, 1,13-Tridecanediol participates in numerous chemical transformations:
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Esterification reactions to form esters with various acids
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Etherification to create ethers with distinct properties
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Oxidation reactions to produce aldehydes or carboxylic acids
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Reduction processes leading to different derivatives
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Substitution reactions where hydroxyl groups are replaced by other functional groups
For instance, 1,13-Tridecanediol can react with butyl cyanoacetate in the presence of an iridium catalyst to produce butyl 2-cyano-15-hydroxypentadecanoate. This intermediate can be further converted to cyclopentadecanolide (CPDL), demonstrating its utility in complex molecular synthesis.
Material Science Applications
In material science, 1,13-Tridecanediol contributes to the development of specialized materials with enhanced properties:
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Thermal Interface Materials (TIMs): Research has highlighted the potential of this compound in developing thermal interface materials that exhibit ultrahigh energy dissipation properties. This application is crucial for electronic devices where efficient heat management is necessary to enhance performance and longevity.
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Specialized Resins: Through condensation polymerization processes, 1,13-Tridecanediol can link with other monomers to form crosslinked networks, resulting in high-performance resins suitable for coatings, adhesives, and composites .
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Surfactants: The amphiphilic nature of derivatives made from this diol makes them valuable in surfactant applications, where they can help stabilize emulsions and dispersions .
Additionally, 1,13-Tridecanediol has been used as a starting material in the synthesis of (Z)-13-Octadecen-1-yl acetate, which serves as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis), suggesting potential applications in pest control strategies.
Recent Research Developments
Catalytic Performance Studies
Recent research has focused on understanding the catalytic mechanisms involved in the synthesis of 1,13-Tridecanediol. Studies have revealed that the superior catalytic performance of Pd/TiO₂-ZrO₂ for oriented upgrading of furfural into 1,13-Tridecanediol can be attributed to the synergistic effect between TiO₂-ZrO₂ and Pd .
The catalytic activity has been investigated using various characterization techniques, including:
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X-ray diffraction analysis
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Temperature-programmed desorption
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Transmission electron microscopy
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X-ray photoelectron spectroscopy
These studies have provided insights into the structure-activity relationships that govern catalyst performance in the hydrodeoxygenation reaction .
Mechanistic Investigations
Mechanistic investigations have revealed that the hydrodeoxygenation reaction involves multiple simultaneous or sequential reaction steps . The process includes:
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Initial hydrogenation of unsaturated bonds
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Ring opening of the furan structure
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Dehydroxylation reactions
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Formation of the final linear diol structure
Understanding these mechanisms has been crucial for optimizing reaction conditions and catalyst design to improve selectivity toward 1,13-Tridecanediol .
Sustainable Chemistry Implications
The development of efficient catalytic systems for converting biomass-derived furfural to 1,13-Tridecanediol has significant implications for sustainable chemistry. This approach represents a shift from traditional petroleum-based chemical production to renewable resources, aligning with global efforts to reduce carbon footprint and promote circular economy principles .
The research demonstrates that high-value chemicals can be produced from biomass with comparable efficiency to conventional methods, opening new avenues for green chemistry applications. The insights gained from this work may provide valuable guidance for the utilization of other biomass resources in the future .
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